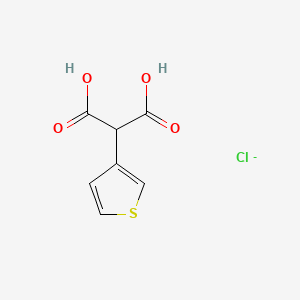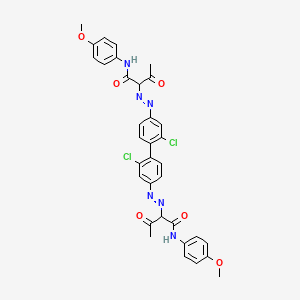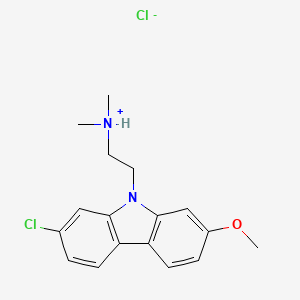
2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a dimethylaminoethyl side chain, and a methoxy group attached to the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the carbazole core.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of the chloro group.
Alkylation: Attachment of the dimethylaminoethyl side chain.
Methoxylation: Introduction of the methoxy group.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted carbazoles.
Applications De Recherche Scientifique
2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Dimethylaminoethyl)-7-methoxycarbazole
- 2-Chloro-9-ethylcarbazole
- 7-Methoxycarbazole
Uniqueness
2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride is unique due to the combination of its chloro, dimethylaminoethyl, and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
41734-86-5 |
|---|---|
Formule moléculaire |
C17H20Cl2N2O |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-(2-chloro-7-methoxycarbazol-9-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H19ClN2O.ClH/c1-19(2)8-9-20-16-10-12(18)4-6-14(16)15-7-5-13(21-3)11-17(15)20;/h4-7,10-11H,8-9H2,1-3H3;1H |
Clé InChI |
WBJWBGGFIDYPPO-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


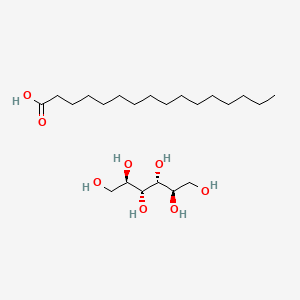
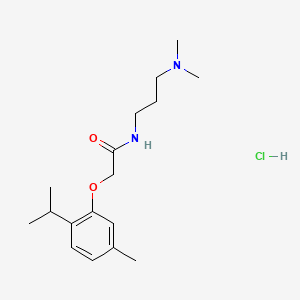

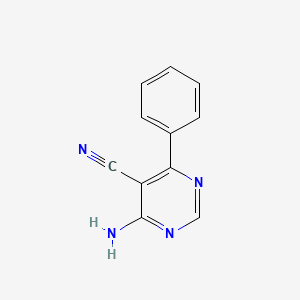
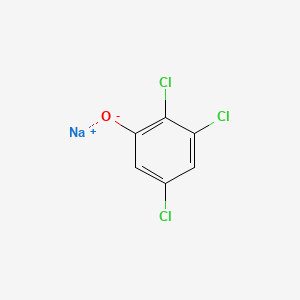
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
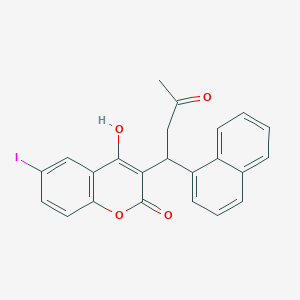
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)

